2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide
CAS No.:
Cat. No.: VC16285089
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O2S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5O2S/c1-4-27-17-7-5-6-15(11-17)19-23-24-20(25(19)21)28-12-18(26)22-16-9-13(2)8-14(3)10-16/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
| Standard InChI Key | DNWFRFSBLWADQX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C)C |
Introduction
Structural Features
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Triazole Core: The compound contains a 1,2,4-triazole ring, a common motif in medicinal chemistry due to its stability and bioactivity.
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Substituents:
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A 3-ethoxyphenyl group attached to the triazole ring enhances hydrophobic interactions.
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An acetamide linkage with a 3,5-dimethylphenyl group provides additional structural rigidity.
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Synthesis
The synthesis of this compound typically involves multi-step reactions under controlled conditions:
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Key Reagents:
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Aminoguanidine or its derivatives for triazole formation.
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Ethoxybenzaldehyde or related compounds for phenyl substitution.
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Thiolating agents for sulfur incorporation.
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Reaction Steps:
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Formation of the triazole nucleus via cyclization of aminoguanidines with appropriate aldehydes.
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Thiolation at the triazole's third position using thiolating agents.
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Coupling with acetamide derivatives under catalytic conditions to introduce the N-(3,5-dimethylphenyl)acetamide moiety.
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Catalysts and Solvents:
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Triethylamine or similar bases are often used as catalysts.
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Reactions are generally carried out in ethanol or dimethylformamide (DMF).
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In Silico Studies
Molecular docking and computational studies can predict binding affinities of this compound to biological targets such as enzymes or receptors.
Research Findings
| Property | Observation |
|---|---|
| Spectroscopic Data | Characterized using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry |
| Crystal Structure | Single-crystal X-ray diffraction confirms molecular geometry |
| Yield in Synthesis | Typical yields range from 70–85% depending on reaction conditions |
| Solubility | Soluble in polar organic solvents like ethanol and DMF |
Comparative Analysis with Related Compounds
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